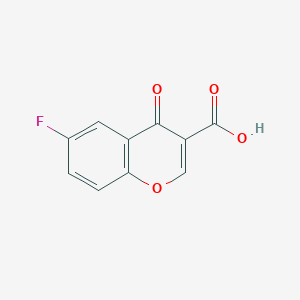

6-Fluorochromone-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO4/c11-5-1-2-8-6(3-5)9(12)7(4-15-8)10(13)14/h1-4H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSNAYJWUMOGOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399266 |

Source

|

| Record name | 6-Fluorochromone-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71346-17-3 |

Source

|

| Record name | 6-Fluorochromone-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluorochromone-3-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 6-Fluorochromone-3-carboxylic Acid

Abstract

This compound is a fluorinated heterocyclic compound built upon the privileged chromone scaffold. The strategic incorporation of a fluorine atom at the 6-position, combined with the reactive carboxylic acid at the 3-position, makes this molecule a highly versatile and valuable building block in medicinal chemistry and materials science.[1][2] The fluorine substitution is known to enhance biological activity, improve metabolic stability, and modulate physicochemical properties such as lipophilicity, which are critical parameters in drug design.[1][2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic signature, reactivity, and applications of this compound, intended for researchers, chemists, and professionals in drug development.

Synthesis Pathway and Rationale

The most common and efficient synthesis of this compound is a two-step process commencing from the corresponding 2-hydroxyacetophenone. This method provides a reliable route to the target molecule with good overall yields.

The synthesis workflow is logically divided into two primary stages:

-

Cyclization and Formylation: Formation of the chromone ring and introduction of a formyl group at the C-3 position.

-

Oxidation: Conversion of the C-3 formyl group to the target carboxylic acid.

Caption: Synthetic workflow for this compound.

Step 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the method of choice for this transformation.[3] It utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic reagent attacks the activated aromatic ring of the starting phenol, leading to both formylation and subsequent cyclization to form the chromone ring system. This one-pot procedure is highly efficient for constructing the 3-formylchromone intermediate.

Step 2: Oxidation to the Carboxylic Acid

The intermediate, 6-Fluorochromone-3-carboxaldehyde[4], is selectively oxidized to the corresponding carboxylic acid. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a mild acid like sodium dihydrogen phosphate (NaH₂PO₄), is ideal. This method is exceptionally mild and highly selective for aldehydes, preventing unwanted side reactions with other functional groups on the chromone core. Sulfamic acid is often added as a scavenger for the hypochlorite byproduct.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Fluorochromone-3-carboxaldehyde

-

In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 4 eq.) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃, 3 eq.) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve 5'-Fluoro-2'-hydroxyacetophenone (1 eq.) in a minimal amount of DMF and add it dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours, monitoring by TLC.

-

Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Adjust the pH to neutral (pH ~7) with a saturated sodium bicarbonate solution.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

-

Recrystallize the crude product from ethanol or isopropanol to yield pure 6-Fluorochromone-3-carboxaldehyde as a solid.

Step 2: Synthesis of this compound

-

Suspend 6-Fluorochromone-3-carboxaldehyde (1 eq.) in a mixture of tert-butanol and water.

-

Add sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) and sulfamic acid (1.5 eq.) to the suspension.

-

In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 eq., 80% purity) in water.

-

Add the sodium chlorite solution dropwise to the aldehyde suspension at room temperature. An exotherm may be observed.

-

Stir the reaction mixture for 12-18 hours at room temperature, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a sodium sulfite solution to destroy any excess oxidant.

-

Acidify the mixture with 2M HCl to a pH of ~2.

-

The white precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Physicochemical Data Summary

| Property | Value | Reference(s) |

| IUPAC Name | 6-fluoro-4-oxo-4H-chromene-3-carboxylic acid | [5] |

| CAS Number | 71346-17-3 | [6] |

| Molecular Formula | C₁₀H₅FO₄ | [6] |

| Molecular Weight | 208.14 g/mol | [6] |

| Appearance | White to off-white solid | |

| Melting Point | 234-238 °C | [6] |

| SMILES | C1=CC2=C(C=C1F)C(=O)C(=CO2)C(=O)O | [5] |

| InChI Key | VBSNAYJWUMOGOP-UHFFFAOYSA-N | [6] |

Spectroscopic Profile

The following data represent the expected spectroscopic signatures for this compound.[7]

2.2.1. ¹H Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum is highly characteristic. The acidic proton of the carboxylic acid is exceptionally deshielded and appears far downfield, often as a broad singlet due to hydrogen exchange. The proton at the C-2 position is also a distinct singlet in a downfield region.

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -COOH | 10.0 - 13.0 | Broad Singlet | Disappears upon D₂O exchange.[8] |

| H-2 | ~9.2 | Singlet | Olefinic proton adjacent to two oxygen atoms. |

| H-5 | ~8.2 | Doublet of Doublets | Aromatic proton ortho to the carbonyl group. |

| H-7 | ~7.9 | Doublet of Doublets | Aromatic proton meta to fluorine, ortho to H-8. |

| H-8 | ~7.8 | Doublet of Doublets | Aromatic proton ortho to the ether oxygen. |

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR)

The ¹³C NMR spectrum is defined by two deshielded carbonyl carbons and the characteristic splitting patterns of the aromatic carbons due to coupling with the fluorine atom.[9][10]

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Notes | | :--- | :--- | :--- | :--- | | C-4 (Ketone C=O) | ~176 | Highly deshielded carbonyl carbon. | | C-3 (Carboxyl C=O)| ~164 | Carboxylic acid carbonyl.[8] | | C-6 | ~163 (d, ¹JCF ≈ 250 Hz) | Carbon directly bonded to fluorine shows a large coupling constant. | | C-2 | ~164 | Olefinic carbon adjacent to ether oxygen and C-3. | | Aromatic Carbons | 114 - 155 | Other aromatic carbons, showing smaller ²JCF and ³JCF couplings. | | C-3 | ~115 | Olefinic carbon bearing the carboxyl group. |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The most prominent feature is the extremely broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, which often overlaps with C-H stretching frequencies.[8][11]

| Functional Group | Absorption Range (cm⁻¹) | Intensity / Shape |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Aromatic/Olefinic) | 3000 - 3100 | Medium, Sharp |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=O Stretch (γ-Pyrone Ketone) | 1650 - 1680 | Strong, Sharp |

| C=C Stretch (Aromatic/Olefinic) | 1450 - 1620 | Medium to Strong |

| C-O Stretch (Ether/Carboxyl) | 1200 - 1300 | Strong |

| C-F Stretch | 1100 - 1250 | Strong |

2.2.4. Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) should be readily observable. Common fragmentation patterns for carboxylic acids include the loss of hydroxyl (-17 amu) and the entire carboxyl group (-45 amu).

Chemical Reactivity and Derivatization

The dual functionality of this compound—the reactive carboxylic acid and the electrophilic chromone core—makes it a powerful precursor for generating diverse chemical libraries.

Caption: Key derivatization reactions of the carboxylic acid group.

Reactions of the Carboxylic Acid Group

The carboxylic acid is the primary handle for synthetic modification.

-

Esterification: Standard Fischer esterification with an alcohol (R-OH) under acidic catalysis yields the corresponding ester.[12] This can be used to modulate solubility and cell permeability.

-

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive acid chloride. This intermediate is not typically isolated but used directly in the next step.

-

Amide Synthesis: The acid chloride readily reacts with primary or secondary amines (R₂NH) in the presence of a non-nucleophilic base (e.g., triethylamine) to form a diverse range of amides.[13][14] This is the most common strategy for building libraries of potential drug candidates from this scaffold.[15]

Applications in Research and Drug Development

The chromone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in molecules with a wide range of biological activities.[16]

-

Pharmaceutical Development: this compound is a key starting material for synthesizing novel compounds with potential therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1][5][15][16][17][18][19]

-

Fluorescent Probes: The inherent fluorescence of the chromone system allows its derivatives to be used in bioimaging and as probes to visualize cellular processes.[1][5]

-

Materials Science: The compound's stability and optical properties make it suitable for incorporation into advanced materials like polymers and coatings.[5]

-

Analytical Chemistry: It can be used to develop analytical methods for detecting and quantifying specific biomolecules.[5]

The presence of the 6-fluoro substituent is particularly significant, as it often enhances the potency and pharmacokinetic profile of the final active compounds.

Conclusion

This compound is a compound of significant scientific interest, underpinned by its robust synthesis, well-defined chemical properties, and versatile reactivity. Its utility as a scaffold for generating diverse molecular libraries ensures its continued importance in academic research and industrial drug discovery programs. The detailed characterization and protocols provided in this guide serve as a foundational resource for scientists aiming to explore the vast chemical space and biological potential accessible from this valuable building block.

References

-

Khan, I., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25(12), 2828. [Link]

-

Gaspar, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]

-

Rani, P. (2019). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

ResearchGate. Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid. [Link]

- Google Patents. A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.

-

Patel, M. N., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-4. [Link]

-

Lee, S., et al. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Microbiology Spectrum. [Link]

-

North Carolina State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Wisconsin - Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Pretsch, E., et al. 13C NMR Spectroscopy. Structure Determination of Organic Compounds. [Link]

-

Nandgaonkar, R.G., & Ingle, V.N. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016–2018. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. asianpubs.org [asianpubs.org]

- 4. 6-氟色酮-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 6-氟色酮-3-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 97(71346-17-3)IR [m.chemicalbook.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]

- 13. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 15. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 18. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Fluorochromone-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Fluorochromone-3-carboxylic acid

This compound, identified by the CAS number 71346-17-3 , is a highly functionalized heterocyclic compound that has garnered significant attention in the scientific community.[1] Its strategic importance lies in its versatile role as a key building block in the synthesis of complex organic molecules. The presence of the fluorine atom at the 6-position of the chromone scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased binding affinity, and altered electronic characteristics, making it a valuable synthon in medicinal chemistry and materials science.[2] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust synthetic protocol, spectroscopic characterization, and its burgeoning applications in drug discovery and beyond.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in research and development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 71346-17-3 | |

| Molecular Formula | C₁₀H₅FO₄ | [1] |

| Molecular Weight | 208.14 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 234-238 °C | [1] |

| IUPAC Name | 6-fluoro-4-oxo-4H-chromene-3-carboxylic acid | |

| SMILES | O=C(O)C1=COc2cc(F)ccc2C1=O | [1] |

| InChI Key | VBSNAYJWUMOGOP-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization: A Validating Fingerprint

Spectroscopic data is essential for confirming the identity and purity of this compound. While a complete set of publicly available spectra is not consolidated in a single source, the following represents a combination of reported data and expected spectral features based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR (100 MHz, DMSO-d₆): The following chemical shifts (δ) have been reported for this compound: 164.17 (C-2), 114.68 (C-3), 175.09 (C-4), 123.68 (C-4a), 122.21 (C-5, JC,F=17.63 Hz), 152.55 (C-6), 123.93 (C-7, JC,F=30.34 Hz), 110.19 (C-8), 158.76 (C-8a), 164.07 (C-OH). The carbonyl carbon of the carboxylic acid is observed at δ 164.07, while the ketone carbonyl at C-4 is found at δ 175.09. The carbon-fluorine coupling constants are a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[6][7][8]

-

O-H Stretch: A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: Two distinct carbonyl stretching bands are expected. The conjugated ketone carbonyl at C-4 will likely appear around 1650-1630 cm⁻¹, while the carboxylic acid carbonyl should be observed at a higher frequency, typically in the range of 1720-1700 cm⁻¹.

-

C-F Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹ is characteristic of the C-F bond.

-

C-O Stretch: The C-O stretching vibrations of the ether linkage and the carboxylic acid will be present in the fingerprint region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ for this compound would be observed at m/z 208. Fragmentation would likely involve the loss of water (m/z 190), the carboxyl group (m/z 163), and other characteristic cleavages of the chromone ring.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 4-fluorophenol. The following protocol is a robust and well-established method adapted from general procedures for the synthesis of chromone-3-carboxylic acids.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Acetylation of 4-Fluorophenol to 4-Fluorophenyl acetate

-

To a stirred solution of 4-fluorophenol (1 eq.) in pyridine (2-3 vol.), add acetic anhydride (1.2 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 4-fluorophenyl acetate.

Step 2: Fries Rearrangement to 5-Fluoro-2-hydroxyacetophenone

-

To a stirred mixture of 4-fluorophenyl acetate (1 eq.) and anhydrous aluminum chloride (AlCl₃, 2.5 eq.), heat at 140-160 °C for 2-3 hours.

-

Cool the reaction mixture to room temperature and carefully add ice-cold dilute HCl.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 5-fluoro-2-hydroxyacetophenone.

Step 3: Vilsmeier-Haack Reaction to 6-Fluoro-3-formylchromone

-

To a stirred solution of dimethylformamide (DMF, 3 eq.) at 0 °C, add phosphorus oxychloride (POCl₃, 3 eq.) dropwise.

-

Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

-

Add a solution of 5-fluoro-2-hydroxyacetophenone (1 eq.) in DMF dropwise to the Vilsmeier reagent.

-

Heat the reaction mixture at 60-70 °C for 4-6 hours.

-

Cool the reaction mixture and pour it into crushed ice.

-

Neutralize with a saturated solution of sodium acetate.

-

The precipitated solid is filtered, washed with water, and dried to give 6-fluoro-3-formylchromone.

Step 4: Oxidation to this compound

-

Dissolve 6-fluoro-3-formylchromone (1 eq.) in acetone.

-

Cool the solution to 0 °C and add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise until a persistent orange color is observed.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the excess oxidant with isopropanol.

-

Filter the mixture to remove chromium salts and concentrate the filtrate under reduced pressure.

-

The resulting solid is washed with cold water and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Applications in Drug Discovery and Chemical Biology

The unique structural features of this compound make it a valuable precursor for the synthesis of a wide range of biologically active molecules and functional probes.

A Versatile Scaffold for Medicinal Chemistry

-

Anti-inflammatory and Anti-cancer Agents: The chromone nucleus is a well-established pharmacophore in numerous clinically used drugs. Derivatives of this compound are actively being investigated for their potential as anti-inflammatory and anti-cancer agents.[2][9] The fluorine substituent can enhance the lipophilicity and metabolic stability of the resulting drug candidates, leading to improved pharmacokinetic profiles.

-

Enzyme Inhibitors: Chromone derivatives have shown inhibitory activity against a variety of enzymes. For instance, related 3-formylchromone derivatives have been identified as potential inhibitors of urease, an enzyme implicated in the pathogenesis of ulcers.[10] This suggests that derivatives of this compound could be explored as inhibitors for a range of therapeutic targets.

-

Modulators of Signaling Pathways: Aberrant cell signaling is a hallmark of many diseases, including cancer. The STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway is a key regulator of cell proliferation, survival, and angiogenesis, and its constitutive activation is observed in many human cancers. Certain chromone-containing compounds have been shown to inhibit STAT3 phosphorylation, thereby blocking its downstream signaling. This provides a compelling rationale for synthesizing and evaluating derivatives of this compound as potential modulators of the STAT3 pathway.

Signaling Pathway: STAT3 Inhibition

Caption: Potential inhibition of the JAK-STAT3 signaling pathway by chromone derivatives.

Fluorescent Probes and Materials Science

The inherent fluorescence of the chromone scaffold, coupled with the electronic modifications introduced by the fluorine atom and the carboxylic acid group, makes this compound an excellent starting material for the development of fluorescent probes.[2][9] These probes can be designed to selectively detect metal ions, reactive oxygen species, and other biologically important analytes. The carboxylic acid handle allows for straightforward conjugation to biomolecules, enabling targeted imaging applications. Furthermore, its stability and optical properties make it a candidate for incorporation into advanced materials such as polymers and coatings.[9]

Safety and Handling

-

Hazard Identification: Based on the structure, this compound should be handled as a compound that is potentially harmful if swallowed, and may cause skin and serious eye irritation. As a fluorinated organic compound, thermal decomposition may produce hazardous fumes, including hydrogen fluoride.

-

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1] If there is a risk of generating dust, a NIOSH-approved respirator should be used.

-

Handling and Storage: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a compound of considerable scientific and commercial interest. Its unique combination of a fluorinated chromone core and a reactive carboxylic acid handle provides a versatile platform for the synthesis of novel pharmaceuticals, fluorescent probes, and advanced materials. This guide has provided a detailed overview of its properties, a practical synthetic protocol, and a summary of its current and potential applications. As research in these areas continues to expand, the demand for and importance of this compound is set to grow, making a thorough understanding of this key intermediate essential for researchers at the forefront of chemical and biomedical innovation.

References

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Patel, R. V., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]

-

ResearchGate. Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

- Google Patents. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Pervez, H., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Results in Chemistry, 5, 100824. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles (OpenStax). [Link]

Sources

- 1. This compound 97 71346-17-3 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Ramachandran Research Group [chem.purdue.edu]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 6-Fluorochromone-3-carboxylic acid: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical resource on 6-Fluorochromone-3-carboxylic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. We will explore its fundamental molecular characteristics, provide a detailed synthesis protocol, discuss methods for its analytical characterization, and examine its current and potential applications.

Core Molecular Attributes and Physicochemical Properties

A thorough understanding of a molecule's basic properties is the foundation of its application in research and development. This compound (CAS No: 71346-17-3) is a derivative of the chromone scaffold, which is a privileged structure in many biologically active compounds.[1] The strategic incorporation of a fluorine atom can significantly modulate a molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[2][3][4][5][6]

Key Identifiers and Molecular Weight

The precise molecular weight is critical for all quantitative work, from reaction stoichiometry to analytical measurements.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₅FO₄ | |

| Molecular Weight | 208.14 g/mol | |

| IUPAC Name | 6-fluoro-4-oxochromene-3-carboxylic acid | [7] |

| CAS Number | 71346-17-3 | [7] |

| Canonical SMILES | O=C(O)C1=COc2ccc(F)cc2C1=O | |

| InChI Key | VBSNAYJWUMOGOP-UHFFFAOYSA-N | [7] |

Physicochemical Data

These properties are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.

| Property | Value | Notes |

| Melting Point | 234-238 °C | Indicates high crystalline stability. |

| Appearance | White to yellow powder/crystal | Based on related compounds. |

| XLogP3 (Predicted) | 1.6 | Suggests moderate lipophilicity, which can influence membrane permeability. |

| Hydrogen Bond Donors | 1 | From the carboxylic acid group. |

| Hydrogen Bond Acceptors | 4 | From the carbonyls, ether oxygen, and fluorine. |

| Topological Polar Surface Area | 66.8 Ų | A key parameter for predicting drug transport properties. |

Synthesis and Purification Workflow

The synthesis of this compound involves a multi-step sequence common in chromone chemistry. The following protocol is a representative and logical pathway.

Overall Synthetic Scheme

The process begins with the acylation of a fluorinated phenol, followed by cyclization and subsequent hydrolysis to yield the final carboxylic acid.

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

Expertise & Experience Note: The success of this synthesis relies on anhydrous conditions, particularly during the Fries rearrangement and the Claisen-Kostanecki reaction, to prevent unwanted side reactions and maximize yield.

Step 1: Synthesis of 2-Hydroxy-5-fluoroacetophenone

-

Slowly add anhydrous aluminum chloride to a solution of 4-fluorophenyl acetate in a suitable high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichloroethane).

-

Heat the mixture (typically 140-160 °C) to initiate the Fries Rearrangement. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

-

Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-hydroxy-5-fluoroacetophenone.

Step 2: Synthesis of Ethyl 6-fluorochromone-3-carboxylate

-

To a stirred suspension of sodium hydride in anhydrous diethyl ether or THF at 0 °C, add a solution of 2-hydroxy-5-fluoroacetophenone and diethyl oxalate.

-

Allow the mixture to warm to room temperature and stir until the formation of the intermediate is complete (monitored by TLC).

-

Perform an acidic workup followed by heating in the presence of an acid catalyst (e.g., HCl in ethanol) to facilitate the intramolecular cyclization and dehydration, forming the chromone ring.

-

Isolate the crude ester product by extraction and purify by column chromatography.

Step 3: Hydrolysis to this compound

-

Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide or lithium hydroxide and stir the solution at room temperature or with gentle heating.

-

Monitor the hydrolysis of the ester by TLC.

-

Once the reaction is complete, cool the mixture and acidify with dilute HCl until the product precipitates out of the solution.

-

Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product, this compound.

Trustworthiness: The identity and purity of the intermediates and the final product must be rigorously confirmed at each stage using the analytical methods described below.

Analytical Characterization

Comprehensive analysis is non-negotiable for verifying the structure and purity of the final compound.

Spectroscopic Methods

| Technique | Expected Observations |

| ¹H NMR | A characteristic downfield, often broad, singlet for the carboxylic acid proton (δ 10-12 ppm). Distinct aromatic proton signals showing splitting patterns consistent with the substitution, including coupling to the fluorine atom. A singlet for the proton at the C2 position of the chromone ring.[8] |

| ¹³C NMR | A signal for the carboxylic acid carbonyl carbon in the δ 160-180 ppm range. A signal for the C4 ketone carbonyl around δ 180 ppm. Aromatic carbon signals will show characteristic C-F coupling constants.[8] |

| ¹⁹F NMR | A singlet, confirming the presence and chemical environment of the single fluorine atom. |

| Mass Spectrometry | The molecular ion peak (M⁺) should correspond to the exact mass. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[9] |

| IR Spectroscopy | A very broad O-H stretch from ~2500-3300 cm⁻¹ characteristic of a hydrogen-bonded carboxylic acid dimer. A strong C=O stretch for the ketone around 1650 cm⁻¹ and another for the carboxylic acid around 1700 cm⁻¹.[8] |

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound. A purity level of >97% is generally required for biological screening and drug development studies.

Applications in Scientific Research

The unique structural features of this compound make it a valuable building block in several areas of research.

Drug Discovery and Medicinal Chemistry

-

Intermediate for Pharmaceuticals: This compound serves as a key starting material or intermediate for synthesizing more complex molecules, particularly in the development of anti-inflammatory and anti-cancer agents.[1][7] The chromone core is a well-established pharmacophore, and the fluorine substituent can be used to fine-tune the pharmacokinetic (ADME) properties of a drug candidate.[3][6]

-

Enzyme Inhibitors: The scaffold is suitable for designing inhibitors for various enzymes, such as kinases or proteases, where the carboxylic acid can act as a key binding group and the fluorinated ring can occupy a hydrophobic pocket.

Materials Science and Bio-imaging

-

Fluorescent Probes: The chromone system is inherently fluorescent. This property makes this compound and its derivatives excellent candidates for use in developing fluorescent probes for bio-imaging and cellular studies.[1][7] The carboxylic acid group provides a convenient handle for conjugation to biomolecules.

-

MALDI Matrix: A related compound, 6-Fluorochromone-2-carboxylic acid, has been successfully used as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, suggesting a potential application for this isomer as well.

Caption: Key application areas derived from this compound.

References

-

Amerigo Scientific. (n.d.). 6-Fluorochromone-3-carboxaldehyde (97%). Retrieved from [Link]

-

PubChem. (n.d.). Fluoroquinolonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

- Google Patents. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.

-

PubChem. (n.d.). 6-Fluoronicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoro-3-formylchromone. National Center for Biotechnology Information. Retrieved from [Link]

-

Tevard. (2025). The Role of Fluorinated Intermediates in Modern Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

University of Wisconsin - Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

-

University of Wisconsin - Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Purdue University. (n.d.). Fluoroorganic Chemistry - Ramachandran Research Group. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

6-Fluorochromone-3-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Fluorochromone-3-carboxylic Acid

Introduction

This compound is a versatile fluorinated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[1] Its scaffold is a key building block in the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and anti-cancer drug discovery.[1][2] The incorporation of a fluorine atom at the 6-position of the chromone ring often enhances the metabolic stability and biological activity of the resulting molecules. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, intended for researchers, scientists, and professionals in drug development. The synthesis is presented in a logical, step-by-step manner, with a focus on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals a straightforward synthetic route starting from readily available materials. The carboxylic acid can be derived from the corresponding aldehyde, which in turn is synthesized from a substituted 2-hydroxyacetophenone. This leads to the following disconnection approach:

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway and Experimental Protocols

The synthesis of this compound can be efficiently achieved in three main stages, starting from 4-fluorophenol.

Part 1: Synthesis of 5-Fluoro-2-hydroxyacetophenone

The initial step involves the synthesis of the key intermediate, 5-fluoro-2-hydroxyacetophenone. A common and effective method is the Fries rearrangement of 4-fluorophenyl acetate.[3][4] This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[3]

Reaction Scheme:

Caption: Fries rearrangement to form 5-Fluoro-2-hydroxyacetophenone.

Experimental Protocol:

-

Acetylation of 4-Fluorophenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenol (1 eq.) in acetic anhydride (1.5 eq.).

-

Add a catalytic amount of concentrated sulfuric acid (2-3 drops) and heat the mixture at reflux for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring.

-

Extract the product, 4-fluorophenyl acetate, with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Fries Rearrangement: To a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add anhydrous aluminum chloride (3 eq.) and nitrobenzene.

-

Heat the mixture to 60 °C and add 4-fluorophenyl acetate (1 eq.) dropwise, maintaining the temperature.

-

After the addition is complete, slowly raise the temperature to 160 °C and maintain for 1 hour.

-

Cool the reaction mixture to room temperature and then pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Perform steam distillation to remove the nitrobenzene.

-

The desired product, 5-fluoro-2-hydroxyacetophenone, will remain in the flask. It can be purified by recrystallization from a suitable solvent like ethanol-water.

Table 1: Reagents and Conditions for Fries Rearrangement

| Reagent/Condition | Role/Parameter | Notes |

| 4-Fluorophenyl acetate | Starting Material | Can be synthesized from 4-fluorophenol and acetic anhydride. |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Anhydrous conditions are crucial. |

| Nitrobenzene | Solvent | High boiling point is advantageous for this reaction. |

| Temperature | Reaction Parameter | Higher temperatures favor the formation of the ortho-isomer.[5] |

| Steam Distillation | Work-up and Purification | Efficiently removes the high-boiling nitrobenzene solvent. |

Part 2: Synthesis of 6-Fluoro-3-formylchromone via Vilsmeier-Haack Reaction

The second stage involves the formation of the chromone ring and the introduction of a formyl group at the 3-position. The Vilsmeier-Haack reaction is a powerful and widely used method for this transformation, reacting a substituted 2-hydroxyacetophenone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[6]

Reaction Scheme:

Caption: Vilsmeier-Haack reaction for the synthesis of 6-Fluoro-3-formylchromone.

Experimental Protocol:

-

In a three-necked flask cooled in an ice bath, place anhydrous dimethylformamide (DMF, 5 eq.).

-

Slowly add phosphorus oxychloride (POCl₃, 2 eq.) dropwise with stirring, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Add a solution of 5-fluoro-2-hydroxyacetophenone (1 eq.) in a minimal amount of DMF dropwise to the Vilsmeier reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice with vigorous stirring.

-

A solid precipitate of 6-fluoro-3-formylchromone will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

The crude product can be purified by recrystallization from ethanol or another suitable solvent.

Table 2: Vilsmeier-Haack Reaction Parameters

| Parameter | Value/Reagent | Notes |

| Starting Material | 5-Fluoro-2-hydroxyacetophenone | - |

| Reagents | POCl₃, DMF | Form the electrophilic Vilsmeier reagent in situ. |

| Temperature | 0-5 °C (initial), 60-70 °C | Initial cooling is important for controlled reagent formation. |

| Reaction Time | 3-4 hours | Monitor by TLC for completion. |

| Work-up | Quenching with ice-water | Decomposes the reaction complex and precipitates the product. |

| Expected Yield | 70-85% | Yields are typically good for this reaction.[7] |

Part 3: Oxidation to this compound using Pinnick Oxidation

The final step is the selective oxidation of the α,β-unsaturated aldehyde, 6-fluoro-3-formylchromone, to the corresponding carboxylic acid. The Pinnick oxidation is an excellent choice for this transformation as it is mild and tolerant of various functional groups, including the double bond in the chromone ring.[8][9] The reaction uses sodium chlorite as the oxidant in the presence of a chlorine scavenger.[10]

Reaction Scheme:

Caption: Pinnick oxidation to yield this compound.

Experimental Protocol:

-

In a round-bottom flask, dissolve 6-fluoro-3-formylchromone (1 eq.) in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene (a chlorine scavenger, 2-3 eq.).

-

In a separate beaker, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water.

-

Add the aqueous solution of the oxidant and buffer to the solution of the aldehyde dropwise at room temperature with vigorous stirring.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

-

After the reaction is complete, remove the tert-butanol under reduced pressure.

-

Acidify the remaining aqueous solution with 1M HCl to a pH of approximately 2-3.

-

A solid precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system like ethanol/water or acetic acid.

Table 3: Pinnick Oxidation Conditions

| Reagent/Condition | Role/Parameter | Notes |

| 6-Fluoro-3-formylchromone | Substrate | An α,β-unsaturated aldehyde. |

| Sodium Chlorite (NaClO₂) | Oxidizing Agent | The primary oxidant in the reaction. |

| Sodium Dihydrogen Phosphate | Buffer | Maintains a mildly acidic pH. |

| 2-Methyl-2-butene | Chlorine Scavenger | Prevents side reactions from the hypochlorous acid byproduct.[9] |

| Solvent System | tert-Butanol/Water | A common solvent system for Pinnick oxidations. |

Characterization of this compound

The structure of the final product can be confirmed by various spectroscopic techniques.

Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, a singlet for the proton at the 2-position of the chromone ring, and a broad singlet for the carboxylic acid proton, typically in the range of 10-13 ppm.[11] The aromatic protons will exhibit coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-180 ppm.[11] The carbonyl carbon of the chromone ring will also be in the downfield region. Signals for the other aromatic and vinylic carbons will also be present.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the C=O stretch of the chromone ketone (around 1630-1650 cm⁻¹) are expected.[11]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (208.14 g/mol ).

Purification and Yield

The final product, this compound, is a solid at room temperature. Recrystallization is a common and effective method for its purification. The choice of solvent will depend on the solubility of the compound and any impurities present. A mixed solvent system, such as ethanol-water or acetic acid-water, is often effective.

Table 4: Summary of Synthesis and Expected Yields

| Step | Reaction Type | Starting Material | Product | Expected Yield |

| 1 | Fries Rearrangement | 4-Fluorophenyl acetate | 5-Fluoro-2-hydroxyacetophenone | ~60-70% |

| 2 | Vilsmeier-Haack | 5-Fluoro-2-hydroxyacetophenone | 6-Fluoro-3-formylchromone | ~70-85% |

| 3 | Pinnick Oxidation | 6-Fluoro-3-formylchromone | This compound | ~85-95% |

| Overall | - | 4-Fluorophenol | This compound | ~35-50% |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All reactions should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Phosphorus oxychloride (POCl₃): is corrosive and reacts violently with water. Handle with extreme care.

-

Aluminum chloride (AlCl₃): is a corrosive solid that reacts with moisture in the air. Handle in a dry environment.

-

Nitrobenzene: is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Sodium chlorite (NaClO₂): is a strong oxidizing agent. Avoid contact with combustible materials.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide has outlined a robust and efficient three-stage synthesis of this compound. The pathway utilizes well-established and reliable reactions, including the Fries rearrangement, the Vilsmeier-Haack reaction, and the Pinnick oxidation. The detailed experimental protocols and discussions of the underlying chemistry provide a solid foundation for researchers to successfully synthesize this valuable building block for medicinal chemistry and drug discovery. The provided information on characterization, purification, and safety ensures a comprehensive understanding of the entire synthetic process.

References

-

Wikipedia. Pinnick oxidation. [Link]

-

Grokipedia. Pinnick oxidation. [Link]

-

Wenxuecity. Pinnick oxidation. [Link]

-

Orgoly. Pinnick Oxidation. [Link]

-

SynArchive. Pinnick-Lindgren Oxidation. [Link]

-

Patsnap. Preparation process of 5-fluoro-2-hydroxyacetophenone. [Link]

- Google Patents. CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.

- Google Patents. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.

-

Wikipedia. Fries rearrangement. [Link]

-

Organic Chemistry Portal. Jones Oxidation. [Link]

-

Wikipedia. Jones oxidation. [Link]

-

BYJU'S. What is the Fries Rearrangement Reaction? [Link]

-

Sciencemadness Wiki. Jones oxidation. [Link]

-

Organic Chemistry Tutor. Jones Oxidation. [Link]

-

Physics Wallah. Reaction Mechanism of Fries Rearrangement. [Link]

-

NIST WebBook. 5-Fluoro-2-hydroxyacetophenone. [Link]

-

Asian Journal of Chemistry. Synthesis of Substituted 3-Formyl Chromones. [Link]

-

Scilit. Synthesis of chromone-3-carboxylic acid derivatives; 6-chlorochromone-3-carboxylic acid and 7-chloro-6-fluorochromone-3-carboxylic acid. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Sciforum. Synthesis, Reaction and Theoretical Study of 3-Formylchromones. [Link]

- Google Patents.

-

Amerigo Scientific. 6-Fluorochromone-3-carboxaldehyde (97%). [Link]

-

The University of Liverpool Repository. Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 6. asianpubs.org [asianpubs.org]

- 7. sciforum.net [sciforum.net]

- 8. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]

- 11. chem.libretexts.org [chem.libretexts.org]

The Discovery and Synthesis of 6-Fluorochromone-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 6-Fluorochromone-3-carboxylic acid, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the synthetic pathways, experimental protocols, and physicochemical properties of this versatile compound, grounding the discussion in established chemical principles and authoritative literature.

Introduction: The Strategic Importance of Fluorinated Chromones

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a fluorine atom onto this scaffold, as in this compound, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profiles. This strategic placement of fluorine has made this compound a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and anti-cancer drugs.[1][2] Its unique fluorescent properties also make it a candidate for use in bioimaging and as a fluorescent probe in cellular studies.[1][2]

This guide will detail the prevalent and efficient synthetic route to this compound, focusing on the underlying chemical principles that govern the selection of reagents and reaction conditions.

The Synthetic Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process starting from the readily available 2-hydroxy-5-fluoroacetophenone. This process includes:

-

Vilsmeier-Haack Reaction: Formation of the intermediate, 6-fluoro-3-formylchromone.

-

Oxidation: Conversion of the formyl group to a carboxylic acid.

This synthetic strategy is favored due to its high efficiency, versatility with substituted acetophenones, and the production of high yields.[3][4]

Step 1: Vilsmeier-Haack Reaction for 6-Fluoro-3-formylchromone Synthesis

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[3][4] In this synthesis, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic reagent then reacts with 2-hydroxy-5-fluoroacetophenone in a double formylation, followed by an intramolecular cyclization and dehydration to yield 6-fluoro-3-formylchromone.[3][5]

Causality of Experimental Choices:

-

Vilsmeier Reagent: The combination of DMF and POCl₃ is a cost-effective and highly efficient way to generate the electrophilic Vilsmeier reagent necessary for formylation.

-

Starting Material: 2-hydroxy-5-fluoroacetophenone is the logical precursor as the phenolic hydroxyl group directs the cyclization to form the chromone ring, and the fluorine at the desired position is already incorporated.

-

Reaction Conditions: The reaction is typically carried out at low temperatures initially to control the exothermic formation of the Vilsmeier reagent, and then heated to drive the formylation and cyclization to completion.

Experimental Protocol: Synthesis of 6-Fluoro-3-formylchromone

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (3 equivalents).

-

Vilsmeier Reagent Formation: Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (3 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 5 °C. Stir the mixture for an additional 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Addition of Acetophenone: Dissolve 2-hydroxy-5-fluoroacetophenone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, keeping the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water with vigorous stirring. This will hydrolyze the intermediate and precipitate the crude product.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 6-fluoro-3-formylchromone.

Step 2: Oxidation to this compound

The second step involves the oxidation of the formyl group of 6-fluoro-3-formylchromone to a carboxylic acid. A common and effective method for this transformation is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger.

Causality of Experimental Choices:

-

Oxidizing Agent: Sodium chlorite is a mild and selective oxidizing agent for converting aldehydes to carboxylic acids and is less likely to cause unwanted side reactions on the chromone ring compared to stronger oxidants.

-

Chlorine Scavenger: A scavenger, such as sulfamic acid or hydrogen peroxide, is used to react with and remove the hypochlorite byproduct, which can otherwise lead to undesired side reactions.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 6-fluoro-3-formylchromone (1 equivalent) in a mixture of a suitable organic solvent (e.g., dichloromethane or THF) and water.

-

Addition of Reagents: To this solution, add sulfamic acid (or another chlorine scavenger) followed by the portion-wise addition of sodium chlorite (1.5 equivalents) at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Work-up and Isolation: Once the reaction is complete, quench the reaction with a solution of sodium sulfite. Acidify the mixture with dilute HCl to precipitate the carboxylic acid.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization.

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Physicochemical Properties and Characterization

A thorough characterization of this compound is crucial for its use in further synthetic applications and for regulatory purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 71346-17-3 | [6] |

| Molecular Formula | C₁₀H₅FO₄ | [6] |

| Molecular Weight | 208.14 g/mol | [6] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 234-238 °C | [6] |

| SMILES | OC(=O)C1=COc2ccc(F)cc2C1=O | [6] |

| InChI | 1S/C10H5FO4/c11-5-1-2-8-6(3-5)9(12)7(4-15-8)10(13)14/h1-4H,(H,13,14) | [6] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Infrared (IR) Spectroscopy:

The IR spectrum of a carboxylic acid is characterized by two prominent absorptions:

-

A very broad O-H stretch from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O stretch between 1710 and 1760 cm⁻¹. Conjugation with the chromone ring system will likely shift this absorption to the lower end of the range.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The acidic proton of the carboxyl group typically appears as a broad singlet far downfield, often around 12 ppm. The aromatic and vinyl protons of the chromone ring will appear in their characteristic regions.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. The other carbons of the chromone scaffold will show signals characteristic of their electronic environment, with the fluorine substitution influencing the chemical shifts of nearby carbons.

Applications in Drug Discovery

This compound is a versatile starting material for the synthesis of a variety of biologically active molecules. Its utility stems from the presence of the carboxylic acid group, which can be readily converted into other functional groups such as esters, amides, and acid chlorides, allowing for further molecular elaboration.

Potential Therapeutic Targets and Pathways:

While specific drug candidates derived from this compound are often proprietary, the chromone scaffold is known to interact with a range of biological targets. For instance, certain chromone derivatives have been investigated as inhibitors of kinases, proteases, and other enzymes involved in inflammatory and proliferative signaling pathways. The fluorine atom can enhance binding to target proteins through favorable electrostatic interactions and by increasing the acidity of neighboring protons, which can be critical for hydrogen bonding.

Illustrative Pathway: Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase active site. The chromone oxygen atoms and the modifiable carboxylic acid group of this compound provide opportunities for such interactions.

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a fluorinated chromone scaffold that can be readily functionalized. The well-established, two-step synthesis via a Vilsmeier-Haack reaction followed by oxidation provides an efficient and high-yielding route to this valuable compound. Its favorable physicochemical properties and versatile reactivity make it a cornerstone for the development of novel therapeutics, particularly in the areas of oncology and inflammation. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and application of this compound in a research and development setting.

References

-

ResearchGate. (n.d.). Synthesis of 3‐Formylchromone via Vilsmeier‐Haack reaction. [Image]. Retrieved from [Link]

-

Patil, S. A., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. (n.d.). ScienceDirect. Retrieved from [Link]

- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ARKIVOC.

-

ResearchGate. (n.d.). Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid. [Image]. Retrieved from [Link]

- Russian Journal of Organic Chemistry. (2021). Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones.

- Google Patents. (2014). WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.

-

PubMed. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Purdue University. (n.d.). Fluoroorganic Chemistry - Ramachandran Research Group. Retrieved from [Link]

-

PubMed Central. (n.d.). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Fluorochromone-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Fluorochromone-3-carboxylic acid. As a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents, a thorough understanding of its spectral characteristics is paramount for researchers in medicinal chemistry and drug development.[1] This document moves beyond a simple data sheet to offer a detailed interpretation of the expected spectrum, grounded in fundamental NMR principles and comparative data from related structures.

Molecular Structure and Proton Environments

This compound (C₁₀H₅FO₄, CAS: 71346-17-3, MW: 208.14) possesses a rigid bicyclic core consisting of a benzene ring fused to a γ-pyrone ring.[2] The molecule has five distinct proton environments, which will give rise to five unique signals in the ¹H NMR spectrum. The numbering of the chromone ring system is crucial for the correct assignment of these signals.

Figure 1: Chemical Structure of this compound

Sources

An In-depth Technical Guide to the ¹³C NMR of 6-Fluorochromone-3-carboxylic acid

This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Fluorochromone-3-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who utilize NMR for molecular characterization and structural elucidation. This document delves into the theoretical underpinnings of the expected spectrum, offers practical experimental guidance, and provides a detailed interpretation of the spectral data, grounded in established principles and authoritative sources.

Introduction: The Structural Significance of this compound

This compound is a multifaceted organic molecule featuring a chromone core, a fluorine substituent, and a carboxylic acid group. The chromone scaffold is a prominent feature in many biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability and binding affinity. The carboxylic acid moiety provides a handle for further chemical modifications and influences solubility and potential biological interactions.

A precise understanding of the molecular structure is paramount for any research and development endeavor. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a detailed fingerprint of the carbon skeleton.[1][2] This guide will dissect the anticipated ¹³C NMR spectrum of this compound, offering insights into the chemical shifts and coupling constants that define its unique spectral signature.

Predicted ¹³C NMR Spectrum and Signal Assignment

The ¹³C NMR spectrum of this compound is predicted to exhibit 10 distinct signals, corresponding to the 10 carbon atoms in the molecule. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms, resonance effects, and the presence of the fluorine atom, which will also introduce characteristic carbon-fluorine (C-F) couplings.[3][4]

Molecular Structure and Numbering

To facilitate the discussion, the carbon atoms of this compound are numbered as follows:

Figure 1: Structure and numbering of this compound.

Predicted Chemical Shifts and C-F Couplings

The predicted chemical shifts (δ) in ppm and the expected through-bond carbon-fluorine coupling constants (JCF) in Hz are summarized in the table below. These predictions are based on data from unsubstituted chromones, fluorinated aromatic compounds, and chromone-3-carboxylic acid.[3][5][6]

| Carbon | Predicted δ (ppm) | Expected ¹JCF (Hz) | Expected ²JCF (Hz) | Expected ³JCF (Hz) | Expected ⁴JCF (Hz) | Multiplicity |

| C2 | ~155 | - | - | - | ~3-4 | d |

| C3 | ~120 | - | - | ~3-5 | - | d |

| C4 | ~175 | - | - | - | - | s |

| C4a | ~123 | - | - | - | ~2-3 | d |

| C5 | ~128 | - | ~20-25 | - | - | d |

| C6 | ~160 | ~240-250 | - | - | - | d |

| C7 | ~115 | - | ~20-25 | - | - | d |

| C8 | ~120 | - | - | ~8-10 | - | d |

| C8a | ~154 | - | - | - | ~3-4 | d |

| COOH | ~165-170 | - | - | - | - | s |

d = doublet, s = singlet (in a proton-decoupled ¹³C NMR spectrum)

Detailed Analysis of Predicted Signals

-

C4 (Carbonyl Carbon): The carbonyl carbon of the chromone ring is expected to be the most downfield signal, typically appearing around 175 ppm.[7]

-

COOH (Carboxyl Carbon): The carboxylic acid carbon will also be in the downfield region, generally between 165-180 ppm.[8][9] Its exact position can be influenced by the solvent and concentration due to hydrogen bonding effects.[8][10][11]

-

C6 (Fluorine-bearing Carbon): This carbon will exhibit a large one-bond C-F coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet.[3] The direct attachment of the highly electronegative fluorine atom will also shift this carbon significantly downfield to around 160 ppm.

-

C5 and C7 (ortho to Fluorine): These carbons, located two bonds away from the fluorine atom, will show a ²JCF coupling of about 20-25 Hz, resulting in doublet signals.[3] Their chemical shifts will also be influenced by the fluorine substituent.

-

C8 and C8a (meta to Fluorine): The carbons at the meta position to the fluorine will experience a smaller ³JCF coupling, typically in the range of 8-10 Hz, and will also appear as doublets.[3]

-

C2, C3, and C4a (para to Fluorine or further): These carbons will exhibit even smaller long-range C-F couplings (⁴JCF), on the order of 2-5 Hz, which may or may not be resolved depending on the instrument's resolution.[12]

-

Quaternary Carbons (C4, C4a, C8a, COOH): In a standard proton-decoupled ¹³C NMR spectrum, these carbons will appear as singlets (or as doublets if coupled to fluorine). Their signal intensities are often lower compared to protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[13][14]

Experimental Protocol for ¹³C NMR Acquisition

A robust experimental setup is crucial for obtaining a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: A deuterated solvent that can solubilize the compound is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic compounds, including carboxylic acids. Deuterated chloroform (CDCl₃) or methanol-d₄ (CD₃OD) can also be considered. The choice of solvent can influence the chemical shift of the carboxylic acid proton and, to a lesser extent, the carboxyl carbon.[8]

-

Concentration: A reasonably concentrated sample is necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope (1.1%).[2] A concentration of 20-50 mg in 0.5-0.7 mL of solvent is recommended.

-

Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.0 ppm).

Spectrometer Setup and Parameters

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is appropriate for a routine ¹³C spectrum.

-

Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing C-H couplings, resulting in single peaks for each carbon (which may be further split by C-F coupling).[15] For unambiguous assignment, especially in complex regions, acquiring a spectrum with simultaneous proton and fluorine decoupling can be beneficial.[16]

-

Acquisition Parameters:

-

Spectral Width: A wide spectral width (e.g., 0-200 ppm) should be used to ensure all signals, including the downfield carbonyl and carboxyl carbons, are captured.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of quaternary carbons.

-

Number of Scans: Due to the low sensitivity of ¹³C NMR, a significant number of scans (from several hundred to several thousand) will be required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

-

Advanced NMR Experiments

For complete and unambiguous assignment of all carbon signals, a suite of 2D NMR experiments is highly recommended:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons, allowing for the assignment of protonated carbons.[13]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together molecular fragments.[2][13]

-

¹⁹F-¹³C HSQC/HMBC: If available, these experiments directly probe C-F correlations, providing definitive evidence for the assignment of carbons coupled to the fluorine atom.[17][18]

Figure 2: Experimental workflow for the ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information. A thorough analysis of the chemical shifts and, critically, the C-F coupling constants allows for the unambiguous assignment of every carbon atom in the molecule. The carbonyl and carboxyl carbons are found in the most downfield region of the spectrum. The presence of the fluorine atom at the C6 position induces significant downfield shifts and characteristic doublet splitting patterns for the carbons in the fluorinated ring system, with the magnitude of the JCF coupling being dependent on the number of intervening bonds. By employing the experimental protocols and analytical strategies outlined in this guide, researchers can confidently elucidate and verify the structure of this and similar fluorinated chromone derivatives, a critical step in the advancement of medicinal chemistry and drug development programs.

References

-

Jha, H. C., Zilliken, F., & Breitmaier, E. (1980). Carbon-13 chemical shift assignments of chromones and isoflavones. Canadian Journal of Chemistry, 58(12), 1211-1219. [Link]

-